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Compound Name: Evobrutinib

Cat. No.: B607390

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide an overview of Evobrutinib, a highly selective, irreversible
inhibitor of Bruton's tyrosine kinase (BTK), and its application in cell-based assays for studying
immune modulation. Detailed protocols for key experiments are provided to enable researchers
to assess the efficacy and mechanism of action of Evobrutinib and other BTK inhibitors.

Introduction to Evobrutinib

Evobrutinib is an oral, potent, and highly selective covalent inhibitor of Bruton's tyrosine
kinase (BTK)[1]. BTK is a crucial enzyme in the signaling pathways of various immune cells,
including B lymphocytes and myeloid cells[2]. By irreversibly binding to BTK, Evobrutinib
effectively blocks B-cell receptor (BCR) and Fc receptor-mediated signaling, which in turn
inhibits B-cell activation, proliferation, and the release of pro-inflammatory cytokines[3][4][5]. Its
ability to modulate both B-cell and myeloid cell functions makes it a subject of investigation for
the treatment of autoimmune diseases such as multiple sclerosis (MS), rheumatoid arthritis
(RA), and systemic lupus erythematosus (SLE)[2][3].

Mechanism of Action: BTK Signaling Pathway

Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling cascade.
Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of
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BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C
gamma 2 (PLCG2), which ultimately results in the mobilization of intracellular calcium and the
activation of transcription factors like NF-kB[6]. This cascade of events is essential for B-cell
development, differentiation, and activation. Evobrutinib, as a covalent inhibitor, forms a
permanent bond with a cysteine residue (Cys481) in the active site of BTK, thereby preventing
its phosphorylation and downstream signaling[1].

Covalently
Inhibits

Click to download full resolution via product page
BTK Signaling Pathway and Evobrutinib Inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data on Evobrutinib's activity from various
cell-based assays.

Table 1: In Vitro Inhibition of B-Cell Activation

Cell Type Stimulation Marker IC50 (nM) Reference

Human PBMCs anti-lgM CD69 15.8 [3]

Human Whole

anti-lgM CD69 84.1 [3]
Blood
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Table 2: In Vivo Inhibition of B-Cell Activation in Mice

% Inhibition of B-

Dose (mg/kg) Time Post-Dose (h) cell Activation Reference
1 1 71 [1]
1 24 25 [1]
12 16 ~50 [3]
Table 3: Effect of Evobrutinib on Cytokine Production
Cell Type Stimulation Cytokine Effect Reference
Human B-Cells BCR Ligation IL-6, IFN-y, IL-10  Reduced [4]
Human B-Cells TLR-9 IL-6, IFN-y, IL-10  Reduced [4]
Murine Model (in vivo) I1L7i TNF-a, 1L Reduced [3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: B-Cell Activation Assay in Human PBMCs

Objective: To determine the IC50 of Evobrutinib for the inhibition of B-cell activation in human
peripheral blood mononuclear cells (PBMCs) by measuring the expression of the activation

marker CD69.

Experimental Workflow:

Pre-incubate PBMCs with
varying concentrations
of Evobrutinib

Isolate PBMCs from
healthy donor blood

Stimulate B-cells with
anti-lgM

Stain cells with
fluorescently labeled
anti-CD19 and anti-CD69

antibodies

Analyze CD69 expression
on CD19+ B-cells by
flow cytometry

Calculate IC50 value
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Workflow for B-Cell Activation Assay.

Materials:

Ficoll-Pague PLUS

e RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
e Human anti-IgM antibody

o Evobrutinib

e Fluorescently labeled anti-human CD19 and anti-human CD69 antibodies

« FACS buffer (PBS with 2% FBS)

e 96-well U-bottom plates

e Flow cytometer

Procedure:

o PBMC Isolation: Isolate PBMCs from fresh human blood from healthy donors using Ficoll-
Paque density gradient centrifugation according to the manufacturer's protocol.

o Cell Plating: Resuspend the isolated PBMCs in complete RPMI 1640 medium and plate
them in a 96-well U-bottom plate at a density of 2 x 1075 cells/well.

o Evobrutinib Pre-incubation: Prepare serial dilutions of Evobrutinib in complete RPMI 1640
medium. Add the diluted Evobrutinib or vehicle control (DMSO) to the wells containing
PBMCs and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

o B-Cell Stimulation: After the pre-incubation period, add anti-IgM antibody to the wells at a
final concentration of 10 pg/mL to stimulate B-cell activation. Include unstimulated control
wells.

e Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
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e Cell Staining:

Harvest the cells and wash them with FACS buffer.

o

Resuspend the cells in FACS buffer containing fluorescently labeled anti-human CD19 and

[¢]

anti-human CD69 antibodies.

Incubate for 30 minutes at 4°C in the dark.

[¢]

Wash the cells twice with FACS buffer.

[¢]

e Flow Cytometry Analysis:

o Resuspend the stained cells in FACS buffer.

o Acquire the samples on a flow cytometer.

o Gate on the CD19+ B-cell population and analyze the expression of CD69.
o Data Analysis:

o Determine the percentage of CD69+ cells within the CD19+ B-cell population for each
concentration of Evobrutinib.

o Normalize the data to the vehicle-treated stimulated control.

o Plot the dose-response curve and calculate the IC50 value using appropriate software
(e.g., GraphPad Prism).

Protocol 2: BTK Autophosphorylation Assay in Ramos
Cells

Objective: To assess the inhibitory effect of Evobrutinib on the autophosphorylation of BTK at
tyrosine 223 (Y223) in the human B-lymphoma cell line, Ramos.

Materials:

¢ Ramos cell line
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 RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
e Human anti-IgM antibody
o Evobrutinib
o Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e Primary antibodies: anti-p-BTK (Y223) and anti-total BTK
e Secondary antibody (HRP-conjugated)
o Western blot reagents and equipment (e.g., Protein Wes system)
Procedure:
o Cell Culture and Treatment:
o Culture Ramos cells in complete RPMI 1640 medium.
o Seed the cells at an appropriate density and allow them to grow overnight.

o Pre-incubate the cells with varying concentrations of Evobrutinib or vehicle control for 1
hour.

o BCR Stimulation: Stimulate the cells with anti-IgM (e.g., 10 pg/mL) for 5 minutes at 37°C.
e Cell Lysis:

o Immediately after stimulation, place the cells on ice and wash with ice-cold PBS.

o Lyse the cells with ice-cold lysis buffer.

o Centrifuge the lysates to pellet cell debris and collect the supernatant.

e Protein Quantification: Determine the protein concentration of each lysate using a suitable
method (e.g., BCA assay).

» Western Blotting:
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o Normalize the protein concentrations of the lysates.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Alternatively, use an automated Western blot system like Protein Wes.

o Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in
TBST).

o Incubate the membrane with the primary antibodies against p-BTK (Y223) and total BTK
overnight at 4°C.

o Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the
protein bands.

o Data Analysis:
o Quantify the band intensities for p-BTK (Y223) and total BTK.
o Normalize the p-BTK signal to the total BTK signal for each sample.

o Compare the levels of p-BTK in Evobrutinib-treated samples to the vehicle-treated
stimulated control to determine the extent of inhibition.

Protocol 3: Cytokine Release Assay

Objective: To measure the effect of Evobrutinib on the production and release of cytokines
(e.g., IL-6, IL-10, IFN-y) from stimulated human B-cells.

Materials:
e Purified human B-cells
e RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

e Stimulants: anti-lgM/anti-IgG or a TLR-9 agonist (e.g., CpG ODN)
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e Evobrutinib

o ELISA Kkits for the cytokines of interest
o 96-well flat-bottom plates

Procedure:

o B-Cell Isolation: Isolate B-cells from human PBMCs using a negative selection B-cell
isolation Kit.

e Cell Plating and Treatment:
o Plate the purified B-cells in a 96-well flat-bottom plate at a density of 1 x 1075 cells/well.

o Pre-incubate the cells with serial dilutions of Evobrutinib or vehicle control for 1 hour at
37°C.

» Stimulation: Add the appropriate stimulant (e.g., anti-lgM/anti-IgG or CpG ODN) to the wells.
e Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

o Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant
from each well.

o Cytokine Measurement by ELISA:

o Perform ELISAs for the target cytokines (IL-6, IL-10, IFN-y) on the collected supernatants
according to the manufacturer's instructions.

o Read the absorbance on a microplate reader.
o Data Analysis:
o Generate a standard curve for each cytokine.

o Calculate the concentration of each cytokine in the samples based on the standard curve.
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o Compare the cytokine concentrations in the Evobrutinib-treated samples to the vehicle-
treated stimulated control to determine the percentage of inhibition.

Logical Relationship of Evobrutinib's Immune Modulation:
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Evobrutinib's Mechanism of Immune Modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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